テウビンセノンH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Teuvincenone H is a natural compound extracted from the herbs of Teucrium polium ssp. expansum . It belongs to the chemical family of Diterpenoids .

Synthesis Analysis

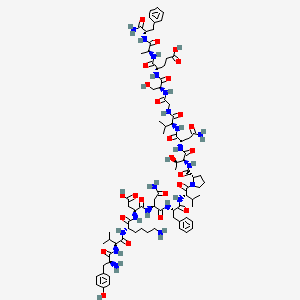

The total synthesis of Teuvincenone H involves a modified three-step sequence on a gram-scale . The A/B/C ring system was assembled via this sequence, while the D ring was constructed by intramolecular iodoetherification .Molecular Structure Analysis

Teuvincenone H has a molecular formula of C20H20O6 and a molecular weight of 356.37 . The structure of Teuvincenone H was confirmed by 1H NMR .Chemical Reactions Analysis

The synthesis of Teuvincenone H relied largely on the rational design of the order for oxidation state escalation (C6/11/14 → C7 → C12 → C17), which was realized through sequential benzylic iodination/Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .科学的研究の応用

医薬品化学:ジテルペノイドの合成

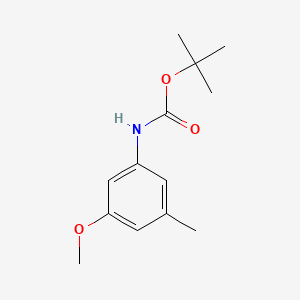

テウビンセノンHは、その類似体であるテウビンセノンBおよびビロシンCと同様に、潜在的な薬効を持つジテルペノイド化合物です。 これらの化合物の全合成は、医薬品化学における重要なステップであり、研究者はその生物活性と治療効果を研究することができます {svg_1}. 開発された合成戦略は、this compoundアナログの生成を促進する可能性があり、これにより、増強されたまたは新規な薬理学的特性を示す可能性があります。

薬理学:抗炎症作用

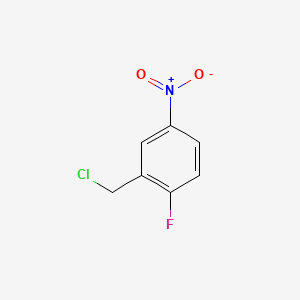

テウビンセノンFなどの関連化合物の研究では、有望な抗炎症効果が示されています {svg_2}. This compoundは、特に炎症およびNLRP3インフラマソーム活性化によって駆動される疾患の治療において、同様の薬理学的用途について調査することができます。これにより、新しい抗炎症薬の開発につながる可能性があります。

バイオテクノロジー:天然物合成

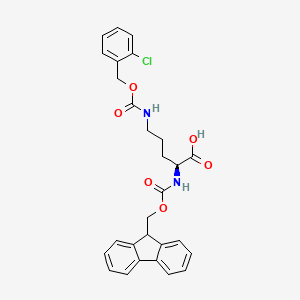

This compoundおよび関連化合物の合成には、天然物の生産にバイオテクノロジーで応用できる複雑な有機変換が含まれます {svg_3}. 合成で使用される方法論は、さまざまなバイオテクノロジー的用途のための生物活性分子の生成に適応させることができます。

化学:高度な有機合成技術

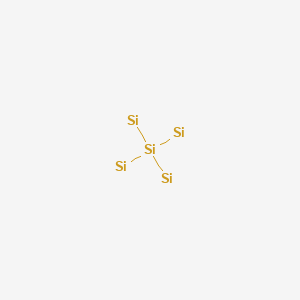

This compoundの合成には、多環系の構築や選択的酸化など、高度な有機合成技術が用いられています {svg_4}. これらの技術は、材料科学、環境科学などで潜在的な用途を持つ複雑な分子を生成するために、化学分野で使用できます。

材料科学:新素材の開発

This compoundの材料科学における直接的な応用は明らかではありませんが、その合成の原理は、ユニークな特性を持つ新しい高分子材料の開発を促進することができます {svg_5}. 分子構造と結合の理解は、高い強度や靭性などの特定の特性を持つ材料の生成につながる可能性があります。

環境科学:生分解性材料の可能性

This compoundのような自然発生するジテルペノイドの研究は、生分解性材料の開発に関する洞察を提供することにより、環境科学に貢献することができます {svg_6}. 天然化合物の分解経路を理解することは、環境への影響を最小限に抑える環境に優しい材料の設計に役立ちます。

作用機序

Target of Action

Teuvincenone H is a type of diterpenoid, a class of compounds known for their diverse biological activities Related compounds such as teuvincenone f have been found to target the nlrp3 inflammasome pathway . The NLRP3 inflammasome is a component of the immune system that plays a crucial role in the body’s response to infection and injury .

Mode of Action

For instance, Teuvincenone F has been found to suppress inflammation by attenuating K63-linked ubiquitination of NEMO, a key regulator of the NF-κB pathway . This interaction inhibits the phosphorylation of NF-κB and reduces the expression of inflammatory cytokines .

Biochemical Pathways

For example, Teuvincenone F has been shown to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the innate immune response . By inhibiting this pathway, Teuvincenone F can suppress the production of pro-inflammatory cytokines and reduce inflammation .

Result of Action

For instance, Teuvincenone F has been shown to suppress inflammation and inhibit the activation of the NLRP3 inflammasome . These effects could potentially contribute to the therapeutic effects of Teuvincenone H.

将来の方向性

The development of a synthetic strategy allowing the access to Teuvincenone H and its natural and unnatural analogs would be highly desired . This could open up new possibilities for the study and application of these compounds in various fields, particularly in medicine given their potential anti-inflammatory effects .

生化学分析

Biochemical Properties

Teuvincenone H plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome pathways . This interaction is crucial as it can modulate inflammatory responses by inhibiting the activation of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, Teuvincenone H has been shown to inhibit the phosphorylation of NF-κB, a key transcription factor involved in inflammatory processes .

Cellular Effects

Teuvincenone H exerts various effects on different cell types and cellular processes. It has been found to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by attenuating the ubiquitination of NF-κB-essential modulator (NEMO) . This suppression leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Furthermore, Teuvincenone H influences cell signaling pathways by inhibiting the activation of NF-κB and reducing the expression of NLRP3, thereby modulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Teuvincenone H involves its ability to inhibit the activation of the NLRP3 inflammasome pathway. This inhibition is achieved through the attenuation of K63-linked ubiquitination of NEMO, which in turn suppresses the phosphorylation of NF-κB . By inhibiting NF-κB activation, Teuvincenone H reduces the expression of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome . This mechanism highlights the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Teuvincenone H have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Teuvincenone H remains stable under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of Teuvincenone H vary with different dosages in animal models. At lower dosages, the compound exhibits significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher dosages, Teuvincenone H may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use in animal models.

Metabolic Pathways

Teuvincenone H is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. The compound interacts with enzymes such as NF-κB and NLRP3, modulating their activity and influencing metabolic flux . By inhibiting the activation of these enzymes, Teuvincenone H can reduce the production of pro-inflammatory cytokines and oxidative stress markers, thereby impacting overall metabolic processes .

Transport and Distribution

Within cells and tissues, Teuvincenone H is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . Understanding the transport mechanisms of Teuvincenone H is crucial for optimizing its therapeutic potential and ensuring targeted delivery to specific tissues.

Subcellular Localization

Teuvincenone H exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization is critical for its interaction with key biomolecules and the modulation of cellular processes

特性

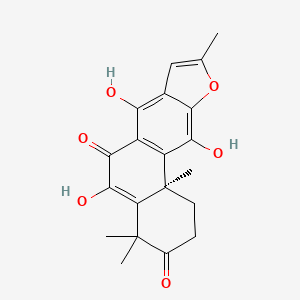

IUPAC Name |

(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFLVZDJWZPGCS-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What new information does this research provide about Teuvincenone H?

A1: The research primarily focuses on characterizing abietane diterpenes from Aegiphila lhotzkyana, including a previously unreported diterpene. While the abstract mentions a revision of the ¹H NMR data assignment for Teuvincenone H [], it does not specify the nature of this revision or provide the corrected data. The study primarily utilized 2D NMR techniques like COSY, NOESY, HMQC, and HMBC, along with 1D NMR, to elucidate the structures and assign ¹H and ¹³C chemical shifts for the new diterpene and three derivatives, including Teuvincenone H [].

Q2: Can the paper's findings be extrapolated to understand the biological activity of Teuvincenone H?

A2: No, the research abstract solely focuses on the NMR characterization of Teuvincenone H and other abietane diterpenes. It does not offer any insights into the compound's biological activity, mechanism of action, or potential therapeutic applications []. Further research would be needed to explore those aspects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/no-structure.png)

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)